2,2'-Bithiophene-5-boronic acid pinacol ester
Overview
Description
2,2’-Bithiophene-5-boronic acid pinacol ester is a chemical compound with the empirical formula C14H17BO2S2 . It is also known by the synonym 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bithiophene .
Synthesis Analysis
While specific synthesis methods for 2,2’-Bithiophene-5-boronic acid pinacol ester were not found, boronic esters, in general, are known to be valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters, for instance, has been reported using a radical approach .Molecular Structure Analysis
The molecular structure of 2,2’-Bithiophene-5-boronic acid pinacol ester can be represented by the SMILES stringCC1(C)OB(OC1(C)C)c2ccc(s2)-c3cccs3
. The compound has a molecular weight of 292.22 . Chemical Reactions Analysis
Boronic esters, including 2,2’-Bithiophene-5-boronic acid pinacol ester, are often used in Suzuki-Miyaura cross-coupling reactions . Protodeboronation of boronic esters has also been reported .Physical And Chemical Properties Analysis
2,2’-Bithiophene-5-boronic acid pinacol ester is a solid compound . It has a refractive index of 1.5900 (lit.) and a melting point range of 35.5-38.0 °C (average) .Scientific Research Applications
- Application : This compound is used in the preparation of solution-processed ambipolar field-effect transistors .
- Application : It’s used in the creation of light harvesting small molecules for use in solution-processed small molecule bulk heterojunction solar cell devices .
Field
Organic Electronics
Field
Solar Energy
Field
Optoelectronics
Field
Polymer Chemistry
- Field : Suzuki-Miyaura Cross-Couplings
Safety And Hazards
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(5-thiophen-2-ylthiophen-2-yl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BO2S2/c1-13(2)14(3,4)17-15(16-13)12-8-7-11(19-12)10-6-5-9-18-10/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOQARMSOPOZMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393965 | |
Record name | 2,2'-Bithiophene-5-boronic acid pinacol ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Bithiophene-5-boronic acid pinacol ester | |
CAS RN |
479719-88-5 | |
Record name | 2,2'-Bithiophene-5-boronic acid pinacol ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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